3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Physicochemical profiling Lipophilicity ADME prediction

3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 2059084-40-9) is a racemic 1,2,4-oxadiazole small molecule supplied as the hydrochloride salt (MW 265.74, C13H16ClN3O). The compound features a 1,2,4-oxadiazole core substituted at position 3 with an ortho-tolyl (2-methylphenyl) group and at position 5 with a pyrrolidin-2-yl moiety.

Molecular Formula C13H16ClN3O
Molecular Weight 265.74
CAS No. 2059084-40-9
Cat. No. B2763729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
CAS2059084-40-9
Molecular FormulaC13H16ClN3O
Molecular Weight265.74
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3CCCN3.Cl
InChIInChI=1S/C13H15N3O.ClH/c1-9-5-2-3-6-10(9)12-15-13(17-16-12)11-7-4-8-14-11;/h2-3,5-6,11,14H,4,7-8H2,1H3;1H
InChIKeyABXMNLJDBYWTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride (CAS 2059084-40-9): Procurement-Ready Physicochemical Profile and Structural Identity


3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (CAS 2059084-40-9) is a racemic 1,2,4-oxadiazole small molecule supplied as the hydrochloride salt (MW 265.74, C13H16ClN3O) . The compound features a 1,2,4-oxadiazole core substituted at position 3 with an ortho-tolyl (2-methylphenyl) group and at position 5 with a pyrrolidin-2-yl moiety . It is commercially available from multiple vendors including ChemDiv (Catalog S553-0218), AKSci (Catalog 2003FB), Leyan (Catalog 1653139), and Santa Cruz Biotechnology (Catalog sc-492358) at purities ranging from >90% to 98% . The compound exists as a racemic mixture and is supplied for research and development purposes only .

Why 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride Cannot Be Substituted with Para-Methyl or Meta-Methyl Positional Isomers


Positional isomerism on the 3-aryl ring of 1,2,4-oxadiazole-pyrrolidine hybrids fundamentally alters the molecular recognition landscape. The ortho-methyl substitution in 3-(2-methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride introduces unique torsional constraints and steric shielding around the oxadiazole core that are absent in the para-methyl analog [CAS 853102-38-2] and meta-methyl analog [CAS 933060-39-0] . These steric effects are not cosmetic; in structure-activity relationship (SAR) campaigns across 1,2,4-oxadiazole antibacterials and anthelmintics, even minor changes to aryl substitution patterns have been shown to produce >10-fold differences in target enzyme IC50 values and whole-cell MIC values [1][2]. Furthermore, the hydrochloride salt form of the ortho-methyl compound enhances aqueous solubility relative to free-base analogs, a critical factor for reproducible biological assay outcomes . Simply interchanging positional isomers without verifying SAR relevance risks invalidating hit-to-lead conclusions and wasting procurement resources on a compound that may exhibit entirely different binding kinetics.

Quantitative Differentiation Evidence for 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride Against Closest Analogs


LogP Differentiation: Ortho-Methyl Substitution Reduces Lipophilicity by 1.17 Units Compared to Para-Methyl Isomer

The ortho-methyl substitution on the 3-phenyl ring of 3-(2-methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride yields a measured logP of 1.30, which is 1.17 log units lower than the para-methyl positional isomer 5-(pyrrolidin-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole (logP = 2.47) . This reduced lipophilicity enhances predicted aqueous solubility and may alter membrane partitioning kinetics compared to the para-substituted analog. The logD (1.18) and logSw (-2.03) values further characterize the compound's distribution behavior at physiological pH .

Physicochemical profiling Lipophilicity ADME prediction

Topological Polar Surface Area: Ortho-Methyl Substitution Reduces TPSA by 6.64 Ų Relative to Para-Methyl Isomer

The topological polar surface area (TPSA) of 3-(2-methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is 44.32 Ų, compared to 50.95 Ų for the para-methyl isomer 5-(pyrrolidin-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole . The 6.64 Ų reduction in TPSA is attributable to the steric influence of the ortho-methyl group altering the accessible conformation of the oxadiazole-pyrrolidine scaffold, as reported in the compound's ChemDiv characterization profile .

Drug-likeness Membrane permeability Molecular descriptors

Salt Form Advantage: Hydrochloride Salt Provides Documented Aqueous Solubility Enhancement Over Free-Base 1,2,4-Oxadiazole-Pyrrolidine Analogs

Unlike the free-base 5-(pyrrolidin-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 853102-38-2) and other non-salt 1,2,4-oxadiazole-pyrrolidine analogs, the target compound is supplied as the hydrochloride salt (C13H16ClN3O, MW 265.74), which directly enhances aqueous solubility . The HCl salt contributes a protonated pyrrolidine nitrogen that increases hydrophilicity beyond what the logP value alone would predict. This is corroborated by the compound's measured logSw of -2.03, indicating moderate aqueous solubility suitable for biological assay conditions .

Formulation Aqueous solubility Salt selection

Class-Level Antibacterial Target Engagement: 1,2,4-Oxadiazole-Pyrrolidine Hybrids Demonstrate Nanomolar DNA Gyrase and Topoisomerase IV Inhibition Comparable to Novobiocin

Although compound-specific bioactivity data for CAS 2059084-40-9 has not been published, the 1,2,4-oxadiazole-pyrrolidine hybrid chemotype to which it belongs has demonstrated potent dual-target antibacterial activity. In the most comprehensive study of this scaffold class, compound 16 achieved an IC50 of 120 nM against E. coli DNA gyrase (vs. novobiocin IC50 = 170 nM), while compound 17 exhibited an IC50 of 13 µM against E. coli Topoisomerase IV (vs. novobiocin IC50 = 11 µM) [1]. Compound 17 further outperformed ciprofloxacin in MIC assays against E. coli, with an MIC of 55 ng/mL vs. 60 ng/mL for ciprofloxacin [1].

Antibacterial drug discovery DNA gyrase inhibition Topoisomerase IV

Class-Level Anthelmintic Activity with Mammalian Selectivity: Pyrrolidine-Oxadiazole Scaffold Delivers Low Micromolar IC50 Against Haemonchus contortus

The pyrrolidine-oxadiazole scaffold class has demonstrated promising anthelmintic activity with IC50 values ranging from 0.78 to 22.4 µM against larval motility and development of the parasitic nematode Haemonchus contortus [1]. Importantly, compounds in this series exhibited good selectivity in a mammalian epithelial cell counter-screen, indicating a potentially favorable therapeutic window [1]. The ortho-methyl substitution on the 3-aryl ring of CAS 2059084-40-9 represents a key variable for SAR exploration within this validated anthelmintic chemotype.

Anthelmintic discovery Parasitic nematodes Selectivity screening

Racemic Mixture with Defined Stereochemistry: Procurement Advantage for SAR Studies Requiring Both Enantiomers

The compound is supplied as a racemic mixture of the pyrrolidine chiral center, as explicitly documented by ChemDiv (Stereo: RACEMIC MIXTURE) . This is in contrast to several commercial 1,2,4-oxadiazole-pyrrolidine analogs that are offered as single enantiomers, such as (S)-3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole and (S)-3-methyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole . The racemic nature of CAS 2059084-40-9 allows for enantiomer-specific SAR deconvolution, where differential activity between resolved enantiomers can inform binding mode hypotheses.

Stereochemistry Chiral resolution Hit-to-lead optimization

Recommended Research and Procurement Application Scenarios for 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole Hydrochloride (CAS 2059084-40-9)


Antibacterial DNA Gyrase / Topoisomerase IV Dual-Target SAR Probe

Procure CAS 2059084-40-9 as a key ortho-methyl-substituted SAR probe for antibacterial drug discovery programs targeting bacterial DNA gyrase and topoisomerase IV. The validated 1,2,4-oxadiazole-pyrrolidine hybrid chemotype has demonstrated nanomolar gyrase inhibition (IC50 = 120–270 nM range across multiple analogs) and ciprofloxacin-comparable MIC values against E. coli and S. aureus [1]. The ortho-methyl variant offers a distinct steric and electronic environment compared to previously reported para-substituted and unsubstituted phenyl analogs, enabling exploration of the aryl binding pocket topology through systematic positional isomer comparison [2].

Anthelmintic Lead Optimization Against Haemonchus contortus

Integrate CAS 2059084-40-9 into an anthelmintic discovery workflow as part of a structure-activity relationship campaign against parasitic nematodes. Published pyrrolidine-oxadiazole analogs exhibit IC50 values of 0.78–22.4 µM against H. contortus larval motility, with selectivity confirmed in mammalian cell counter-screens [1]. The ortho-methyl substitution pattern has not been explored in published anthelmintic SAR, representing a gap that this compound specifically addresses, with potential to achieve differentiated potency within the established scaffold [1].

ADME Property Optimization Through Positional Isomer Comparison

Use CAS 2059084-40-9 alongside its para-methyl (CAS 853102-38-2) and meta-methyl (CAS 933060-39-0) positional isomers as a matched molecular trio to deconvolute the contribution of aryl substitution geometry to ADME properties. The ortho-methyl variant exhibits a logP of 1.30—significantly lower than the para-methyl analog (logP = 2.47)—and a TPSA of 44.32 Ų (vs. 50.95 Ų for para-methyl) [1][2]. This trio approach enables direct attribution of differences in metabolic stability, permeability, and solubility to the position of the methyl substituent, providing actionable design principles for lead optimization [1][2].

Enantiomer-Specific Binding Mode Deconvolution

Procure the racemic mixture of CAS 2059084-40-9 for chiral resolution and subsequent enantiomer-specific biological evaluation. The pyrrolidine chiral center is a critical determinant of target binding, and the racemate allows separation into individual enantiomers for differential activity measurement [1]. Enantiomer-specific IC50 or Kd values can reveal stereochemical preferences at the target binding site, informing the design of enantiopure leads with potentially improved potency and selectivity profiles [1].

Quote Request

Request a Quote for 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.